3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole
Overview
Description
3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole is a useful research compound. Its molecular formula is C15H12F5NO3S and its molecular weight is 381.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The pentafluorosulfanyl (sf5) group is a highly electronegative, chemically and thermally stable functional group . It has been used in various areas of chemistry, including medicinal chemistry .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Compounds with the sf5 group generally exhibit high reactivity and selectivity , which could influence their interaction with biological targets.
Biochemical Pathways
The SF5 group has been used in the design of functional materials, particularly in optoelectronic materials
Pharmacokinetics
The presence of the sf5 group could potentially influence these properties due to its high electronegativity and stability .
Result of Action
The SF5 group has been shown to enhance the properties of various compounds , but the specific effects would depend on the biological targets and pathways involved.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. The SF5 group is known for its chemical and thermal stability , which could influence how the compound behaves in different environments.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-6-yl]-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5NO3S/c1-22-13-6-3-9(7-14(13)23-2)15-11-5-4-10(8-12(11)21-24-15)25(16,17,18,19)20/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJTVSOOYMZBJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C=CC(=CC3=NO2)S(F)(F)(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144551 | |
Record name | (OC-6-21)-[3-(3,4-Dimethoxyphenyl)-2,1-benzisoxazol-6-yl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379812-02-8 | |
Record name | (OC-6-21)-[3-(3,4-Dimethoxyphenyl)-2,1-benzisoxazol-6-yl]pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-[3-(3,4-Dimethoxyphenyl)-2,1-benzisoxazol-6-yl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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